2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-imidazo[4,5-c]pyridinyl]-N,N-dimethylacetamide
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Overview
Description
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-imidazo[4,5-c]pyridinyl]-N,N-dimethylacetamide is a member of biphenyls.
Scientific Research Applications
Crystal Structure Analysis
Imidazo[1,2-a]pyridine derivatives, including compounds structurally related to the chemical of interest, have been extensively studied for their crystal structures. For instance, Dhanalakshmi et al. (2018) investigated the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives, providing insights into the molecular conformations and interactions of these compounds (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).
Synthesis and Characterization
The synthesis and characterization of imidazo[1,2-a]pyridine derivatives are key areas of research. For example, Mansoori et al. (2012) explored the synthesis of thermally stable polyimides and poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group based on related compounds (Mansoori, Atghia, Sanaei, Zamanloo, Imanzadeh, & Eskandari, 2012).
Radioligand Imaging
Compounds such as 2-Butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine (KR31173) have been used as radioligands for imaging the AT1 angiotensin receptor, demonstrating the application of these chemicals in biological imaging (Mathews et al., 2004).
Molecular Interaction Studies
The study of molecular interactions, such as hydrogen bonding and intramolecular π–π stacking, is another area where related imidazo[1,2-a]pyridine compounds are utilized. Chen et al. (2021) synthesized and analyzed a derivative to understand these molecular interactions (Chen, Chen, Wu, Zhang, Liao, & Zhou, 2021).
Pharmacological Applications
While excluding drug use, dosage, and side effects, it's important to note that structurally similar compounds are researched for their potential pharmacological applications. For example, the synthesis of compounds like KR31173 highlights the exploration of these molecules in drug development, particularly in the context of receptor targeting (Mathews et al., 2004).
properties
Product Name |
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-imidazo[4,5-c]pyridinyl]-N,N-dimethylacetamide |
---|---|
Molecular Formula |
C28H30N8O2 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C28H30N8O2/c1-4-5-10-24-29-23-15-16-35(18-25(37)34(2)3)28(38)26(23)36(24)17-19-11-13-20(14-12-19)21-8-6-7-9-22(21)27-30-32-33-31-27/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,30,31,32,33) |
InChI Key |
CQVJTTOZTTVVBK-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC(=O)N(C)C |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC(=O)N(C)C |
synonyms |
2-butyl-4,5-dihydro-4-oxo-3-((2'-(1H-tetrazol-5-yl)-4-biphenylyl)methyl)-3H-imidazo(4,5-c)pyridine-5-(N,N-dimethylacetamide) EMD 66 684 EMD 66684 EMD-66684 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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